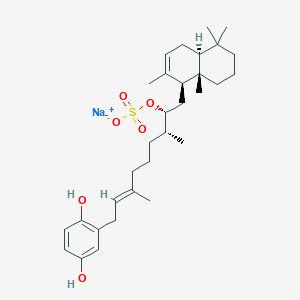

Halisulfate 1, (rel)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 卤代硫酸盐 1 主要从海洋海绵中分离得到,特别是从海绵属中 . 提取过程包括将海绵标本浸泡在丙酮中,然后浸泡在甲醇中 . 然后将提取物进行色谱技术以纯化卤代硫酸盐 1 .

工业生产方法: 目前,卤代硫酸盐 1 没有大规模的工业生产方法。 该化合物主要通过从海洋海绵中提取天然物质获得 .

化学反应分析

反应类型: 卤代硫酸盐 1 会经历各种化学反应,包括:

氧化: 该化合物可以氧化形成不同的衍生物.

还原: 还原反应可以修饰硫酸酯基团.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬.

还原: 可以使用诸如氢化铝锂之类的还原剂.

取代: 取代反应的条件通常涉及亲核试剂.

科学研究应用

Agricultural Applications

Crop Protection Against Fungal Infections

Halisulfate 1 has demonstrated significant efficacy as an inhibitor of isocitrate lyase (ICL), which plays a crucial role in the pathogenicity of certain fungi. A study showed that when applied to rice plants infected with the fungus Magnaporthe grisea, halisulfate 1 reduced disease severity significantly. The treatment's effectiveness was comparable to that of a knockout mutant lacking ICL, suggesting its potential as a biopesticide in agricultural practices aimed at protecting crops from fungal infections .

| Parameter | Control | Halisulfate Treatment |

|---|---|---|

| Disease Severity (%) | 80 | 30 |

| Appressorium Formation (%) | 70 | 20 |

Pharmaceutical Applications

Inhibition of Viral Helicases

Research has identified halisulfate 1 as part of a group of compounds that inhibit NS3 helicase, an enzyme critical for the replication of the hepatitis C virus (HCV). Halisulfate 1, along with other derivatives, was shown to inhibit various activities of NS3 helicase in a dose-dependent manner. The IC50 values for these compounds indicate their potential as antiviral agents .

| Compound | IC50 (µM) |

|---|---|

| Halisulfate 1 | 4 |

| Halisulfate 3 | 3 |

Biochemical Research

Serine Protease Inhibition

In biochemical studies, halisulfate 1 has been isolated alongside other compounds from marine organisms and characterized for its ability to inhibit serine proteases. This activity is significant in various biological processes and diseases where serine proteases are involved .

Structural Insights and Mechanisms

Recent studies have provided insights into the molecular structure and binding mechanisms of halisulfates. Molecular docking experiments have shown that halisulfates fit snugly within the active sites of various enzymes, including β-lactamases, indicating their potential as inhibitors in antibiotic resistance scenarios .

Case Study 1: Agricultural Efficacy

In a controlled field trial, rice plants treated with halisulfate 1 exhibited a marked reduction in infection rates from M. grisea. The study highlighted that halisulfate treatment not only reduced symptoms but also improved overall plant health metrics compared to untreated controls.

Case Study 2: Antiviral Activity

A laboratory study focused on the antiviral properties of halisulfate derivatives found that they effectively inhibited HCV replication in vitro. The results suggested that these compounds could be developed into therapeutic agents for treating hepatitis C.

作用机制

相似化合物的比较

卤代硫酸盐 1 属于倍半萜类化合物。类似的化合物包括:

卤代硫酸盐 2: 另一种具有类似抑制活性的倍半萜硫酸酯.

卤代硫酸盐 3-5: 这些化合物也属于倍半萜类,并表现出不同程度的生物活性.

苏凡宁: 一种倍半萜,其活性低于卤代硫酸盐 1.

属性

分子式 |

C31H47NaO6S |

|---|---|

分子量 |

570.8 g/mol |

IUPAC 名称 |

sodium;[(E,2R,3R)-1-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-9-(2,5-dihydroxyphenyl)-3,7-dimethylnon-7-en-2-yl] sulfate |

InChI |

InChI=1S/C31H48O6S.Na/c1-21(11-13-24-19-25(32)14-15-27(24)33)9-7-10-23(3)28(37-38(34,35)36)20-26-22(2)12-16-29-30(4,5)17-8-18-31(26,29)6;/h11-12,14-15,19,23,26,28-29,32-33H,7-10,13,16-18,20H2,1-6H3,(H,34,35,36);/q;+1/p-1/b21-11+;/t23-,26+,28-,29+,31-;/m1./s1 |

InChI 键 |

MWESFEYZPAHLCJ-NHDYRKAGSA-M |

手性 SMILES |

CC1=CC[C@@H]2[C@@]([C@H]1C[C@H]([C@H](C)CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)OS(=O)(=O)[O-])(CCCC2(C)C)C.[Na+] |

规范 SMILES |

CC1=CCC2C(CCCC2(C1CC(C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)OS(=O)(=O)[O-])C)(C)C.[Na+] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。